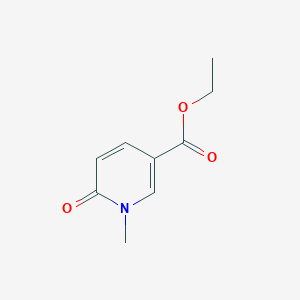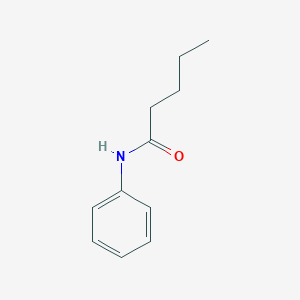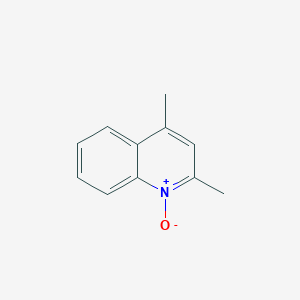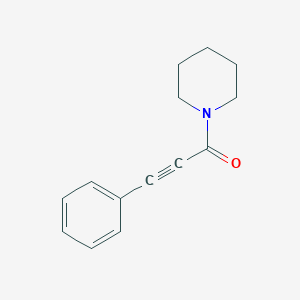
3-Phenyl-1-piperidino-2-propyn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1-piperidino-2-propyn-1-one, also known as PAPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. PAPP is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of studies related to the biochemistry and physiology of living organisms.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1-piperidino-2-propyn-1-one is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the breakdown of certain neurotransmitters in the brain. This inhibition can lead to changes in the levels of these neurotransmitters, which can in turn affect behavior and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on living organisms. These effects include changes in behavior, metabolism, and physiology. This compound has been shown to alter the levels of certain neurotransmitters in the brain, which can affect mood, cognition, and other aspects of behavior. This compound has also been shown to affect the metabolism of certain compounds, which can have implications for drug interactions and other aspects of physiology.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Phenyl-1-piperidino-2-propyn-1-one in scientific research is that it is a synthetic compound that can be easily synthesized and purified. This makes it a useful tool for studying the effects of specific compounds on living organisms. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are many potential future directions for research related to 3-Phenyl-1-piperidino-2-propyn-1-one. One area of interest is the development of new compounds that are similar to this compound but have different or improved properties. Another area of interest is the exploration of the potential therapeutic applications of this compound and related compounds. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on living organisms.
Synthesemethoden
The synthesis of 3-Phenyl-1-piperidino-2-propyn-1-one involves the reaction of propargyl bromide with 3-phenylpiperidine in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound, which can then be purified and used in further experiments.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1-piperidino-2-propyn-1-one has been used in a variety of scientific studies, including research related to the function of the central nervous system, the effects of drugs on the body, and the mechanisms of action of various compounds. This compound has been shown to have a variety of effects on living organisms, including changes in behavior, metabolism, and physiology.
Eigenschaften
| 14143-92-1 | |
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
3-phenyl-1-piperidin-1-ylprop-2-yn-1-one |
InChI |
InChI=1S/C14H15NO/c16-14(15-11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,11-12H2 |
InChI-Schlüssel |
UZCUKRQNGYSLLG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C#CC2=CC=CC=C2 |
Kanonische SMILES |
C1CCN(CC1)C(=O)C#CC2=CC=CC=C2 |
| 14143-92-1 | |
Synonyme |
1-(Phenylpropioloyl)piperidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




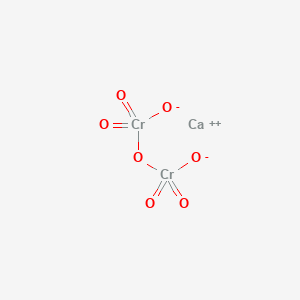

![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)

